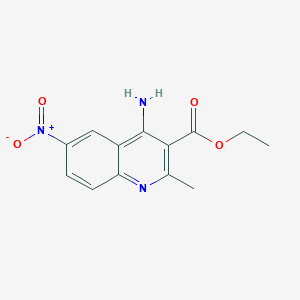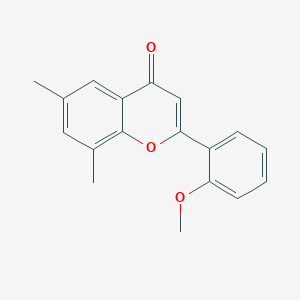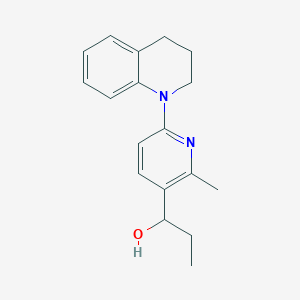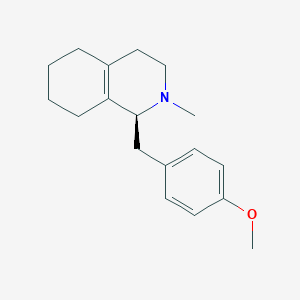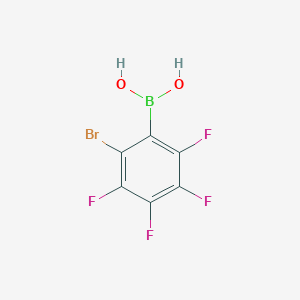
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C9H7IO2 It is a derivative of indanone, featuring a hydroxy group at the 7th position and an iodine atom at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydro-1H-inden-1-one. The process can be carried out using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 7-Oxo-4-iodo-2,3-dihydro-1H-inden-1-one.
Reduction: 7-Hydroxy-2,3-dihydro-1H-inden-1-one.
Substitution: 7-Hydroxy-4-azido-2,3-dihydro-1H-inden-1-one or 7-Hydroxy-4-cyano-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where iodine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
7-Hydroxy-4-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and biological activity.
Uniqueness: 7-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxy group and an iodine atom. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H7IO2 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
7-hydroxy-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
InChI-Schlüssel |
NSFRKLGEDCTNGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



